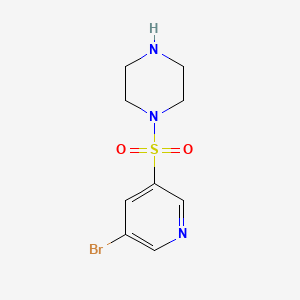
1-(5-Bromopyridin-3-ylsulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromopyridin-3-ylsulfonyl)piperazine is a chemical compound with the molecular formula C₉H₁₂BrN₃O₂S. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. The presence of the bromopyridinyl and sulfonyl groups in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Vorbereitungsmethoden
The synthesis of 1-(5-Bromopyridin-3-ylsulfonyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromopyridine and piperazine.
Sulfonylation: The 5-bromopyridine undergoes sulfonylation using a sulfonyl chloride reagent to form 5-bromopyridin-3-ylsulfonyl chloride.
Nucleophilic Substitution: The 5-bromopyridin-3-ylsulfonyl chloride is then reacted with piperazine in the presence of a base such as triethylamine to yield this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Chemischer Reaktionen
1-(5-Bromopyridin-3-ylsulfonyl)piperazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding piperazine derivatives.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromopyridin-3-ylsulfonyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical drugs targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(5-Bromopyridin-3-ylsulfonyl)piperazine involves its interaction with specific molecular targets. The bromopyridinyl group can interact with enzymes or receptors, while the sulfonyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of the target proteins and pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
1-(5-Bromopyridin-3-ylsulfonyl)piperazine can be compared with other similar compounds, such as:
1-(4-Bromopyridin-3-ylsulfonyl)piperazine: Similar structure but with the bromine atom at the 4-position.
1-(5-Chloropyridin-3-ylsulfonyl)piperazine: Similar structure but with a chlorine atom instead of bromine.
1-(5-Bromopyridin-3-ylsulfonyl)morpholine: Similar structure but with a morpholine ring instead of piperazine.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromopyridinyl and sulfonyl groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-(5-bromopyridin-3-yl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O2S/c10-8-5-9(7-12-6-8)16(14,15)13-3-1-11-2-4-13/h5-7,11H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKUBUIGBXHBNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC(=CN=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













